REACTION_CXSMILES
|
C(C1C(=O)C(Cl)=C(Cl)C(=[O:6])C=1C#N)#N.[CH3:15][O:16][C:17]1[CH:22]=[C:21]([O:23][CH3:24])[C:20]([O:25][CH3:26])=[CH:19][C:18]=1[CH2:27][CH2:28][CH3:29]>O1CCOCC1.C(O)C>[CH3:29][CH2:28][C:27]([C:18]1[C:17]([O:16][CH3:15])=[CH:22][C:21]([O:23][CH3:24])=[C:20]([O:25][CH3:26])[CH:19]=1)=[O:6]
|
Name
|
|
Quantity
|
3.575 (± 0.515) g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.89 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C(=C1)OC)OC)CCC
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
55 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting mixture was stirred at room temperature for over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
further washed twice with dioxane
|
Type
|
CUSTOM
|
Details
|
The combined dioxane layer was evaporated
|
Type
|
ADDITION
|
Details
|
mixture was poured into water
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (3×70 mL)
|
Type
|
WASH
|
Details
|
The combined organic layer were washed with brine (3×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CUSTOM
|
Details
|
The residue obtained on evaporation of the solvents
|
Type
|
CUSTOM
|
Details
|
was chromatographed on silica gel column
|
Type
|
TEMPERATURE
|
Details
|
with increasing proportion of ethyl acetate upto 40%
|
Type
|
CUSTOM
|
Details
|
to afford viscous liquid which
|
Type
|
CUSTOM
|
Details
|
was crystallized from ethylacetate/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(=O)C1=CC(=C(C=C1OC)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.19 g | |
YIELD: PERCENTYIELD | 59% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |